molecular formula C7H3Cl2FO2 B129167 2,3-Dichloro-4-fluorobenzoic acid CAS No. 154257-76-8

2,3-Dichloro-4-fluorobenzoic acid

Cat. No.: B129167
CAS No.: 154257-76-8
M. Wt: 209 g/mol
InChI Key: KPFXMYOQAANDKH-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-fluorobenzoic acid (CAS: 154257-76-8, 206362-87-0) is a halogenated benzoic acid derivative with molecular formula C₇H₃Cl₂F O₂ and molecular weight 209.01 g/mol . It features two chlorine atoms at positions 2 and 3 and a fluorine atom at position 4 on the benzene ring. This compound is primarily utilized in medicinal chemistry, such as in the synthesis of BRD4 degraders for targeted protein degradation studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-fluorobenzoic acid typically involves the chlorination and fluorination of benzoic acid derivatives. One common method starts with 2,3-dichlorotoluene, which undergoes a Friedel-Crafts acylation to introduce the carboxylic acid group. The resulting intermediate is then fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves multi-step processes that ensure high yield and purityThe final product is purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form complex organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted benzoic acids, alcohols, and various aromatic compounds with modified functional groups .

Scientific Research Applications

Medicinal Chemistry

DCFBA serves as a key intermediate in the synthesis of various biologically active compounds. Its halogenated structure enhances its ability to interact with biological targets.

  • Antimicrobial Agents : Research has shown that halogenated benzoic acids can exhibit antimicrobial properties. DCFBA derivatives are being explored for their potential as new antimicrobial agents against resistant bacterial strains .
  • Anti-inflammatory Compounds : The compound has been investigated for its anti-inflammatory properties, with studies indicating that certain derivatives can inhibit pro-inflammatory cytokines .

Agrochemicals

The unique properties of DCFBA make it a candidate for developing herbicides and pesticides.

  • Herbicide Development : DCFBA derivatives have been synthesized and tested for herbicidal activity against various weed species. The introduction of halogen substituents increases the herbicidal potency compared to non-halogenated analogs .

Material Science

In material science, DCFBA is used in the development of functional materials due to its ability to form stable complexes with metals.

  • Polymer Synthesis : DCFBA can act as a building block in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices has been shown to enhance thermal stability .

Pharmaceutical Intermediates

The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents.

  • Synthesis of Antiviral Drugs : DCFBA derivatives are being explored as intermediates in the synthesis of antiviral compounds, particularly those targeting viral replication processes .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of several DCFBA derivatives, which were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited significant inhibitory effects, suggesting that modifications at the fluorine and chlorine positions could enhance efficacy .

Case Study 2: Development of Herbicides

Research focused on synthesizing DCFBA-based herbicides showed promising results in controlling specific weed species. Field trials indicated that these compounds could effectively reduce weed biomass while being less toxic to crops compared to traditional herbicides .

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming stable complexes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The following table compares key properties of 2,3-dichloro-4-fluorobenzoic acid with closely related halogenated benzoic acids:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Positions Boiling Point (°C) Density (g/cm³)
This compound 154257-76-8 C₇H₃Cl₂F O₂ 209.01 Cl (2,3), F (4) Not reported Not reported
4-Chloro-2,3-difluorobenzoic acid 150444-94-3 C₇H₃ClF₂O₂ 192.55 Cl (4), F (2,3) 280.7 ± 35.0 1.573 ± 0.06
2-Chloro-3,4-difluorobenzoic acid 150444-93-2 C₇H₃ClF₂O₂ 192.55 Cl (2), F (3,4) Not reported Not reported
3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid 189283-53-2 C₇H₃Cl₂F O₃ 225.00 Cl (3,5), F (4), OH (2) Not reported Not reported

Key Observations :

  • Substituent Position Effects : The position of halogens significantly impacts physical properties. For example, 4-Chloro-2,3-difluorobenzoic acid (CAS 150444-94-3) has a higher predicted boiling point (280.7°C) compared to its positional isomer 2-Chloro-3,4-difluorobenzoic acid (CAS 150444-93-2), though data for the latter is incomplete .

Biological Activity

2,3-Dichloro-4-fluorobenzoic acid (DCFBA) is an aromatic compound with the molecular formula C₇H₃Cl₂F O₂ and a CAS number of 154257-76-8. This compound features a benzoic acid structure with two chlorine atoms and one fluorine atom substituted on the benzene ring. Its unique structure contributes to its chemical reactivity and biological activity, making it of interest in various fields, including medicinal chemistry and environmental science.

  • Molecular Weight : 197.00 g/mol
  • Melting Point : 90-92 °C
  • Boiling Point : 305.9 °C at 760 mmHg
  • Density : 1.6 g/cm³

The presence of halogen substituents significantly influences the compound's reactivity, allowing it to participate in various chemical reactions typical of carboxylic acids.

Biological Activity Overview

Research indicates that DCFBA exhibits notable biological activity, particularly as an antimicrobial agent. Its derivatives have been investigated for anti-inflammatory properties, which could lead to therapeutic applications in treating various diseases.

Antimicrobial Activity

Studies have shown that DCFBA displays effectiveness against several bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial properties. The minimum inhibitory concentration (MIC) values for DCFBA derivatives have been reported in the range of 64-512 µg/mL, indicating its potential as a lead compound in antibiotic development .

Anti-inflammatory Properties

The derivatives of DCFBA have also been evaluated for their anti-inflammatory effects. Research has demonstrated that certain modifications of the compound can inhibit inflammatory pathways, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

The mechanism by which DCFBA exerts its biological effects is not fully elucidated but is believed to involve interactions with various biomolecules. The compound may act through:

  • Enzyme Inhibition : DCFBA can inhibit specific enzymes involved in bacterial metabolism or inflammatory processes.
  • Protein-Ligand Interactions : It has been shown to form complexes with proteins, influencing their activity and potentially altering biochemical pathways .

Study on Antibacterial Activity

A study conducted by Mari Sithambaram et al. (2006) synthesized a series of benzoic acid derivatives, including DCFBA, and evaluated their antibacterial activity against multiple bacterial strains. The results indicated that compounds with higher halogen content exhibited stronger antibacterial effects compared to their non-halogenated counterparts .

Study on Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, researchers assessed the impact of DCFBA derivatives on cytokine production in vitro. The findings suggested that these compounds could significantly reduce the levels of pro-inflammatory cytokines, highlighting their potential therapeutic application in inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
2,4-Dichloro-3-fluorobenzoic acidDifferent chlorine and fluorine positionsExhibits different biological activity patterns
3-Chloro-4-fluorobenzoic acidOnly one chlorine atomLess reactive than DCFBA
2-Chloro-5-fluorobenzoic acidFluorine at a different positionPotentially different applications in agriculture

The structural uniqueness of DCFBA lies in its specific arrangement of halogens on the benzene ring, which influences both its chemical reactivity and biological efficacy compared to similar compounds.

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of DCFBA and its derivatives. Future studies will likely focus on:

  • Development of Novel Derivatives : Modifying the structure to enhance potency and selectivity against specific pathogens.
  • In Vivo Studies : Evaluating the therapeutic efficacy and safety profiles in animal models.
  • Environmental Impact Studies : Investigating degradation pathways and ecological effects due to its use in agrochemicals and pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2,3-Dichloro-4-fluorobenzoic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves halogenation of a benzoic acid precursor. For example, chlorination using Cl₂ under reflux in ethanol/water (3 hours) followed by neutralization with HCl is a common route . Optimization includes controlling pH (e.g., pH 10–10.2 for selective halogenation) and reaction time. Alternative methods use HNO₃/H₂SO₄ for nitration or AlCl₃ catalysis for Friedel-Crafts reactions . Monitor intermediates via TLC or HPLC to adjust stoichiometry.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR : Analyze ¹H/¹³C NMR for distinct aromatic proton splitting patterns (e.g., coupling constants for Cl/F substituents) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
  • Mass Spectrometry : Confirm molecular ion [M-H]⁻ at m/z 208.95 (calculated for C₇H₃Cl₂FO₂) .

Q. How should researchers safely handle and store this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing.
  • Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .
  • Spills : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Q. What functional group reactivity is critical for derivatizing this compound?

Methodological Answer: The carboxylic acid group enables esterification (e.g., methyl esters via SOCl₂/MeOH) or amide formation. Halogen atoms facilitate nucleophilic aromatic substitution (e.g., replacing Cl with –OH or –NH₂ under basic conditions) . Fluorine’s electronegativity directs electrophilic attacks to meta/para positions .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Recrystallization : Use ethanol/water (1:3 v/v) at 60°C; cooling to 4°C yields high-purity crystals .
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for polar impurities .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or stability of this compound in different solvents?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model solvation effects. Parameters like solvation-free energy (ΔG_solv) and dipole moments predict stability in polar aprotic solvents (e.g., DMSO). MD simulations assess aggregation tendencies in aqueous media .

Q. What mechanistic insights explain the regioselectivity of halogenation in polyhalogenated benzoic acids?

Methodological Answer: Steric and electronic factors dominate. Fluorine’s −I effect deactivates the ring, directing Cl₂ to less hindered positions. Kinetic studies (e.g., time-resolved UV-Vis) show faster Cl addition at ortho positions due to lower activation barriers . Isotopic labeling (³⁶Cl) tracks substitution pathways .

Q. How can contradictions between experimental and theoretical pKa values for halogenated benzoic acids be resolved?

Methodological Answer: Discrepancies arise from solvent effects or incomplete deprotonation. Use potentiometric titration in varied ionic strengths (I = 0.1–1.0 M KCl) and compare with COSMO-RS simulations. Correct for activity coefficients using the Davies equation .

Q. What strategies assess the biological activity of this compound derivatives?

Methodological Answer:

  • Enzyme Inhibition : Screen against cyclooxygenase (COX-2) via fluorescence polarization (IC₅₀ determination) .
  • Antimicrobial Assays : Use broth microdilution (MIC testing) against S. aureus or E. coli .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with EC₅₀ calculations .

Q. How does the compound’s stability vary under extreme pH or temperature conditions?

Methodological Answer: Accelerated stability studies:

  • Thermal : Heat at 40–80°C for 48 hours; monitor decomposition via HPLC .
  • pH Stress : Incubate in buffers (pH 1–13) for 24 hours; assess hydrolysis by LC-MS .
  • Light Exposure : Use ICH Q1B guidelines for photostability testing .

Properties

IUPAC Name

2,3-dichloro-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFXMYOQAANDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438205
Record name 2,3-Dichloro-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154257-76-8
Record name 2,3-Dichloro-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

If the procedure is as described in Example 13, except that 50.1 g (0.175 mol) of 2,3-dichloro-4,4'-difluorobenzophenone and 10 g of 90 percent hydrogen peroxide, solution are used, 11.8 g (0.105 mol, 60%) of 4-fluorophenol and 28.3 g (0.136 mol, 78%) of 2,3-dichloro-4-fluorobenzoic acid are obtained.
Name
2,3-dichloro-4,4'-difluorobenzophenone
Quantity
50.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Yield
60%

Synthesis routes and methods II

Procedure details

2,3-dichloro-1-fluoro-4-methylbenzene (0.090 g, 0.5 mmol) was added to a stirred mixture of potassium dichromate (0.284 g, 1 mmol) in acetic acid (1 ml). 97% Sulphuric acid (0.5 ml) was then added slowly to the mixture which was subsequently heated at 100° C. for 2 hrs. After cooling to room temperature, water and ice were added and the green solid thus obtained was filtered off and washed with cold water to afford 2,3-dichloro-4-fluorobenzoic acid (0.056 g, 0.27 mmol) as a white solid.
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
0.284 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To an oven-dried, N2-purged 1-L, round-bottomed flask containing a large magnetic stir bar were added via syringe anhydrous tetrahydrofuran (200 mL) and tetramethylethylenediamine (11.3 mL, 8.72 g, 75.0 mmol). The flask was cooled to −85° C. (dry ice/anhydrous ether slurry) and the sec-butyllithium/cyclohexane solution (53.6 mL of 1.4 M solution, 75.0 mmol) was added via syringe. A solution of commercially available 3-chloro-4-fluorobenzoic acid (5.24 g, 30 mmol) in anhydrous tetrahydrofuran (10 mL) was added dropwise to the reaction via syringe. The resulting orange/brown slurry was stirred at −85° C. for 2 hours. A solution of hexachloroethane (28.4 g, 120 mmol) in anhydrous tetrahydrofuran (30 mL) was added dropwise to the reaction mixture. The mixture was stirred at −85° C. for 1 hour and then allowed to warm to room temperature over 4 hours. The solvents/volatiles were removed by rotary evaporator to give a brown semi-solid. Water (150 mL) was added. The mixture was transferred to a separatory funnel and washed with ether (2×100 mL). Hydrochloric acid (1 N) was added via pipette to adjust the pH to ˜1. The mixture was extracted with ethyl acetate (4×100 mL). The combined organic extracts were dried over magnesium sulfate, filtered, and concentrated by rotary evaporator to give a tan solid. The product was recrystallized from ethyl acetate/hexanes to give 4.36 g (70%) of the title compound as a fine white powder. MS (ESI−) m/z 206.9 (M−H); 1H NMR (DMSO-d6) δ 7.54 (dd, J=8.8, 8.8 Hz, 1H), 7.85 (dd, J=8.8, 5.8 Hz, 1H), 13.72 (br s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sec-butyllithium cyclohexane
Quantity
53.6 mL
Type
reactant
Reaction Step Two
Quantity
5.24 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
28.4 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
11.3 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six
Yield
70%

Synthesis routes and methods IV

Procedure details

sBuLi (97 mL, 126 mmol) was dissolved in tetrahydrofuran (THF) (200 mL) at −78° C. and TMEDA (19.02 mL, 126 mmol) was added. 3-chloro-4-fluorobenzoic acid (10 g, 57.3 mmol, commercially available from e.g. Sigma-Aldrich, Fluorochem or Apollo) dissolved in tetrahydrofuran (THF) (50 mL) was added dropwise at −78° C. and the solution stirred at this temperature for 30 minutes. Hexachloroethane (54.2 g, 229 mmol) dissolved in tetrahydrofuran (THF) (200 mL) was added dropwise and the solution stirred to room temperature over 4 hours. Water (25 mL) was added and the solution concentrated in vacuo. The residue was partitioned between diethyl ether (300 mL) and saturated sodium bicarbonate solution (50 mL) and extracted with saturated sodium bicarbonate solution (3×50 mL). The aqueous phase was acidified to pH1 with 5N hydrochloric acid, extracted with diethyl ether (3×200 mL), combined extracts dried over anhydrous magnesium sulfate and concentrated in vacuo to afford a crude solid (9.21 g). The crude solid was recrystalised from heptane/diethyl ether to afford the desired product in 4.91 g.
Name
Quantity
97 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
19.02 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
54.2 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

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